2-Cyclopropoxy-4-isopropoxybenzaldehyde
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Overview
Description
2-Cyclopropoxy-4-isopropoxybenzaldehyde is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is a benzaldehyde derivative, characterized by the presence of cyclopropoxy and isopropoxy groups attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-isopropoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with cyclopropyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy and isopropoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and strong bases are often used in substitution reactions.
Major Products Formed
Oxidation: 2-Cyclopropoxy-4-isopropoxybenzoic acid.
Reduction: 2-Cyclopropoxy-4-isopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropoxy-4-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclopropoxy and isopropoxy groups may also influence the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxybenzaldehyde: Similar structure but lacks the cyclopropoxy group.
4-Isopropoxybenzaldehyde: Similar structure but lacks the cyclopropoxy group.
5-Cyclopropoxy-2-isopropoxybenzaldehyde: Similar structure but with different positioning of the substituents.
Uniqueness
2-Cyclopropoxy-4-isopropoxybenzaldehyde is unique due to the presence of both cyclopropoxy and isopropoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C13H16O3/c1-9(2)15-12-4-3-10(8-14)13(7-12)16-11-5-6-11/h3-4,7-9,11H,5-6H2,1-2H3 |
InChI Key |
BJHYBFRHNXXEPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C=O)OC2CC2 |
Origin of Product |
United States |
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